

Biological activity of (+)-SHIN2 versus (-)-SHIN2

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Compound of Interest

Compound Name: (Rac)-SHIN2

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An In-depth Technical Guide on the Biological Activity of (+)-SHIN2 versus (-)-SHIN2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential biological activities of the enantiomers of SHIN2, a potent inhibitor of serine hydroxymethyltransferase (SHMT). The document focuses on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound for research and development purposes.

Introduction to SHIN2 and its Target: SHMT

Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon (1C) metabolism, a fundamental network of pathways that provides one-carbon units for the biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[1][2][3][4][5] Cancer cells, with their high proliferative rate, often exhibit an increased reliance on 1C metabolism, making its key enzymes attractive targets for anticancer therapies.[1][2][3][4][5] SHMT exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, with SHMT2 being frequently upregulated in various cancers.[3][4][5]

SHIN2 is a small-molecule inhibitor designed to target both SHMT1 and SHMT2.[1][3] As a chiral molecule, SHIN2 exists in two enantiomeric forms: (+)-SHIN2 and (-)-SHIN2. Extensive research has demonstrated that the biological activity of SHIN2 is stereospecific, with one enantiomer being significantly more potent than the other.[1]

Quantitative Comparison of (+)-SHIN2 and (-)-SHIN2 Activity

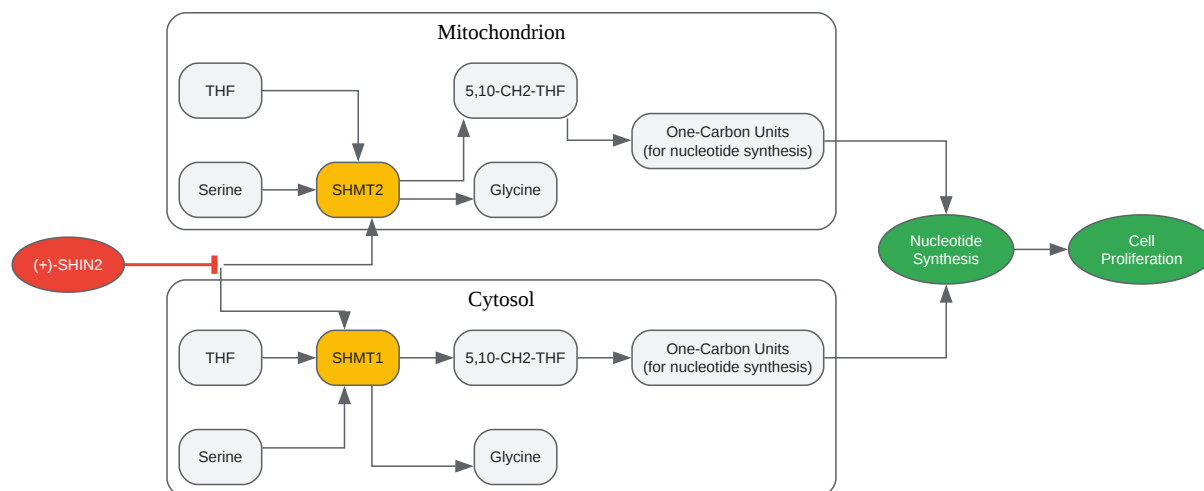
The biological activity of the SHIN2 enantiomers has been primarily assessed through cell proliferation assays, measuring their ability to inhibit the growth of cancer cell lines. The data consistently show that (+)-SHIN2 is the biologically active enantiomer, while (-)-SHIN2 is largely inactive.

Compound	Assay	Cell Line	IC50 Value	Reference
(+)-SHIN2	Cell Proliferation	HCT116 (Colon Cancer)	300 nM	[1]
(-)-SHIN2	Cell Proliferation	HCT116 (Colon Cancer)	Inactive	[1][2]
(+)-SHIN1	Cell Proliferation	HCT116 (Colon Cancer)	870 nM	[3]
(-)-SHIN1	Cell Proliferation	HCT116 (Colon Cancer)	> 30 μ M	[3]

Note: SHIN1 is a related, earlier-generation SHMT inhibitor. The data for SHIN1 enantiomers further supports the stereospecificity of this class of inhibitors.

Signaling Pathway of SHMT Inhibition by (+)-SHIN2

(+)-SHIN2 exerts its biological effect by inhibiting SHMT, thereby disrupting the one-carbon metabolic pathway. This inhibition leads to a depletion of the downstream products necessary for nucleotide synthesis, ultimately causing cell cycle arrest and inhibiting cell proliferation.



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Caption: Inhibition of SHMT1 and SHMT2 by (+)-SHIN2.

Experimental Protocols

Cell Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the SHIN2 enantiomers.

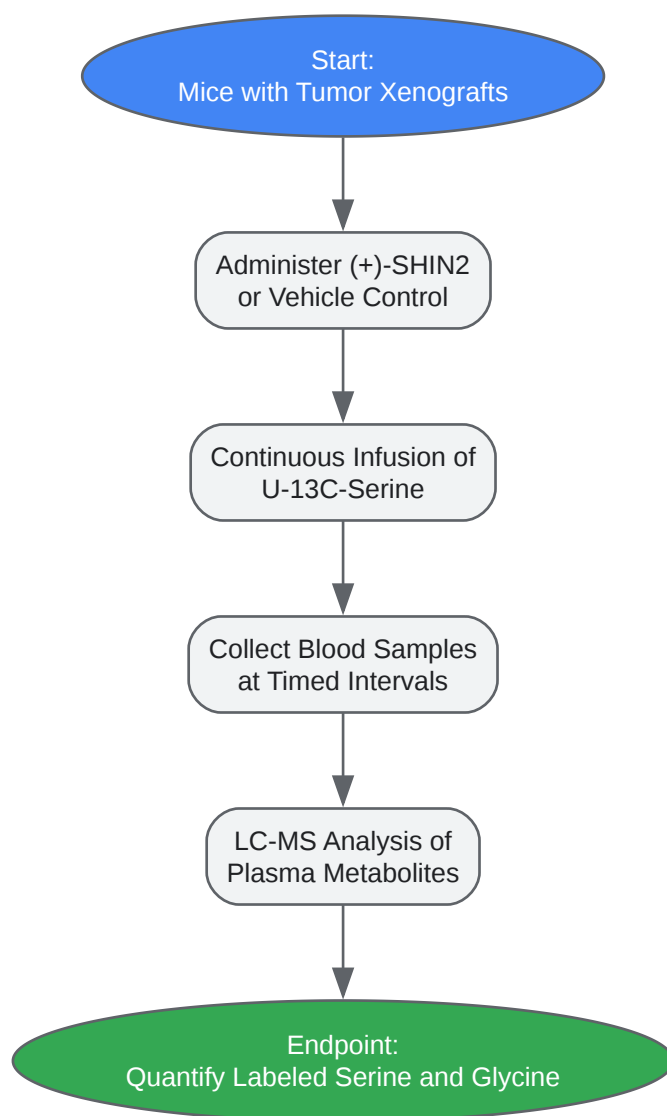
- **Cell Seeding:** HCT116 cells are seeded in 96-well plates at a density of 1,000-2,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** A serial dilution of (+)-SHIN2 and (-)-SHIN2 is prepared. The medium in the wells is replaced with fresh medium containing the respective concentrations of the compounds. A vehicle control (e.g., DMSO) is also included.

- **Incubation:** The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
- **Viability Assessment:** Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
- **Data Analysis:** The luminescence data is normalized to the vehicle control. The IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Target Engagement using U-13C-Serine Tracing

This method is employed to confirm that (+)-SHIN2 engages with its target (SHMT) in a living organism.

- **Animal Model:** Mice bearing tumor xenografts (e.g., T-ALL) are used.
- **Compound Administration:** A cohort of mice is treated with (+)-SHIN2 (e.g., 200 mg/kg, intraperitoneal injection), while a control group receives a vehicle.
- **Isotope Infusion:** Following compound administration, a continuous intravenous infusion of U-13C-serine is initiated.
- **Sample Collection:** Blood samples are collected at multiple time points during the infusion.
- **Metabolite Extraction and Analysis:** Plasma is separated from the blood samples, and metabolites are extracted. The isotopic labeling of serine and glycine is quantified using liquid chromatography-mass spectrometry (LC-MS).
- **Data Interpretation:** Inhibition of SHMT by (+)-SHIN2 is indicated by a decrease in the conversion of M+3 serine to M+2 glycine.^[1]

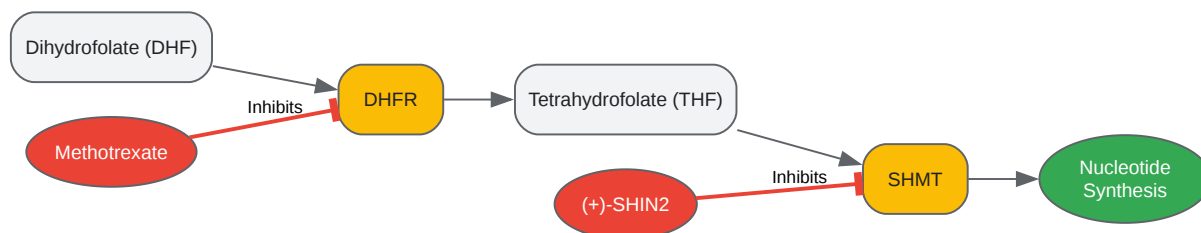


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Caption: Workflow for in vivo target engagement of (+)-SHIN2.

Synergistic Activity with Methotrexate

(+)-SHIN2 has been shown to act synergistically with methotrexate, a dihydrofolate reductase (DHFR) inhibitor commonly used in chemotherapy.^[1] This synergy arises from the fact that both drugs target sequential steps in the folate metabolism pathway.



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Caption: Synergistic inhibition of folate metabolism by (+)-SHIN2 and Methotrexate.

Conclusion

The available data conclusively demonstrate that the biological activity of SHIN2 is enantiomer-specific. (+)-SHIN2 is a potent inhibitor of SHMT, leading to the disruption of one-carbon metabolism and the inhibition of cancer cell proliferation. In contrast, (-)-SHIN2 is inactive. This stereospecificity is a critical consideration for the development of SHIN2 as a therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of inhibitors.

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